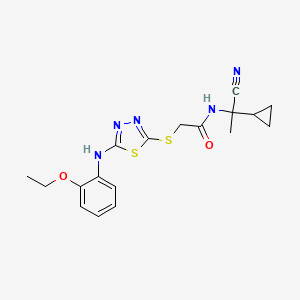![molecular formula C16H13N5O2 B15281135 3',5-Dimethyl-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B15281135.png)
3',5-Dimethyl-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5-Dimethyl-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile is a complex organic compound with a unique spiro structure This compound is characterized by its intricate arrangement of indole and pyrazolo[3,4-b]pyridine rings, which are fused together in a spiro configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5-Dimethyl-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an indole derivative, followed by the introduction of the pyrazolo[3,4-b]pyridine moiety through cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3’,5-Dimethyl-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
3’,5-Dimethyl-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its therapeutic potential, including its use as a lead compound for drug development.
Industry: It may find applications in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3’,5-Dimethyl-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Indole derivatives: Compounds with similar indole structures, such as tryptamines and indole-3-carbinol.
Pyrazolo[3,4-b]pyridine derivatives: Compounds with similar pyrazolo[3,4-b]pyridine structures, such as pyrazolopyridine-based kinase inhibitors.
Uniqueness
The uniqueness of 3’,5-Dimethyl-1,2,2’,5’,6’,7’-hexahydro-2,6’-dioxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This spiro arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H13N5O2 |
|---|---|
Peso molecular |
307.31 g/mol |
Nombre IUPAC |
3',5-dimethyl-2,6'-dioxospiro[1H-indole-3,4'-5,7-dihydro-2H-pyrazolo[3,4-b]pyridine]-5'-carbonitrile |
InChI |
InChI=1S/C16H13N5O2/c1-7-3-4-11-9(5-7)16(15(23)18-11)10(6-17)14(22)19-13-12(16)8(2)20-21-13/h3-5,10H,1-2H3,(H,18,23)(H2,19,20,21,22) |
Clave InChI |
SUUULCGIEGQWEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)C23C(C(=O)NC4=NNC(=C34)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15281052.png)
![6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281058.png)
![(S)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B15281067.png)
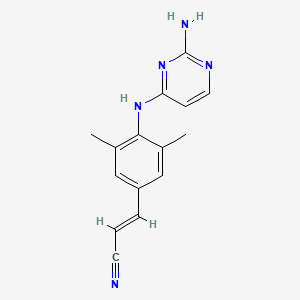

![N-[2-(morpholin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B15281089.png)
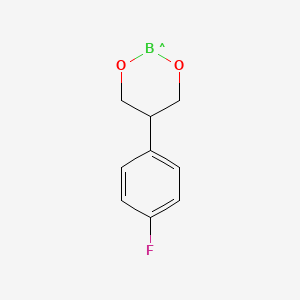
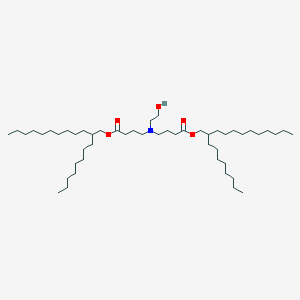
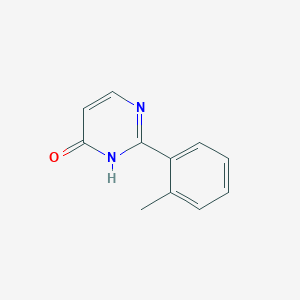
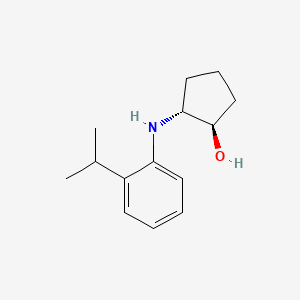
![2-{4-bromo-2-[(butylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B15281120.png)


